Increased Molecular Weight and Lipophilicity Relative to Des-Methyl Analog
The presence of a meta-methyl group in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid raises its molecular weight to 205.25 g/mol compared to 191.23 g/mol for the unsubstituted 4-(pyrrolidin-1-yl)benzoic acid, a difference of +14.02 Da (mass of a methylene unit) . This structural modification is anticipated to increase lipophilicity by approximately 0.5 logP units based on established group contribution methods, enhancing potential for passive membrane permeability in cell-based assays [1]. Such physicochemical shifts can influence compound distribution, bioavailability, and off-target promiscuity, making the methylated derivative a distinct chemical entity for lead optimization.
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | 205.25 g/mol; predicted cLogP ~3.6 |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)benzoic acid: 191.23 g/mol; XLogP3 3.1 |
| Quantified Difference | +14.02 g/mol; ΔcLogP ≈ +0.5 |
| Conditions | Calculated molecular weights; XLogP3 from PubChem for comparator; cLogP estimate for target based on group contribution |
Why This Matters
The methyl substitution confers distinct physicochemical properties that may improve cellular uptake and alter pharmacokinetic profiles, justifying selection over the des-methyl analog in early-stage drug discovery.
- [1] PubChem. 4-(Pyrrolidin-1-yl)benzoic acid (CID 2795515). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2795515 View Source
